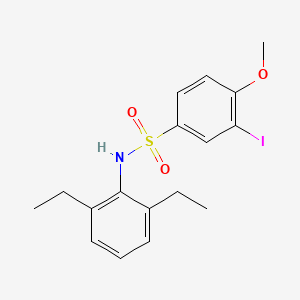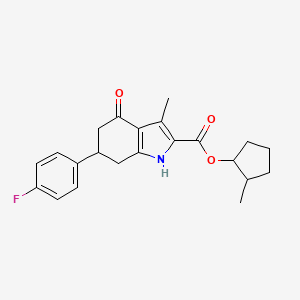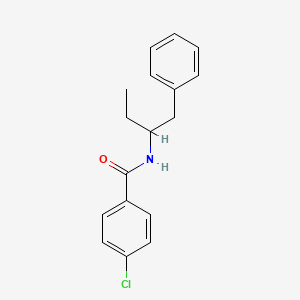![molecular formula C16H24N2O3S B4185883 N-allyl-7-[(phenylsulfonyl)amino]heptanamide](/img/structure/B4185883.png)
N-allyl-7-[(phenylsulfonyl)amino]heptanamide
Vue d'ensemble
Description
N-allyl-7-[(phenylsulfonyl)amino]heptanamide, also known as APSA-1, is a chemical compound that has shown potential as a therapeutic agent in various scientific studies. It belongs to the class of sulfonamide compounds and is known to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-allyl-7-[(phenylsulfonyl)amino]heptanamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways. In a study conducted by Li et al., N-allyl-7-[(phenylsulfonyl)amino]heptanamide was found to activate the caspase pathway, leading to apoptosis in cancer cells. In another study, N-allyl-7-[(phenylsulfonyl)amino]heptanamide was found to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
N-allyl-7-[(phenylsulfonyl)amino]heptanamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. In addition, N-allyl-7-[(phenylsulfonyl)amino]heptanamide has been found to modulate various signaling pathways, including the caspase pathway and the NF-κB signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-7-[(phenylsulfonyl)amino]heptanamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. It is also relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also limitations to using N-allyl-7-[(phenylsulfonyl)amino]heptanamide in lab experiments. One limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental conditions. In addition, N-allyl-7-[(phenylsulfonyl)amino]heptanamide has not been extensively studied in vivo, making it unclear whether its effects observed in vitro will translate to in vivo settings.
Orientations Futures
There are several future directions for research on N-allyl-7-[(phenylsulfonyl)amino]heptanamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. This will help to better understand its effects and potential therapeutic applications.
Another direction is to study the pharmacokinetics and pharmacodynamics of N-allyl-7-[(phenylsulfonyl)amino]heptanamide in vivo. This will help to determine its efficacy and safety in animal models and potentially pave the way for clinical trials.
Finally, there is a need to explore the potential of N-allyl-7-[(phenylsulfonyl)amino]heptanamide in combination with other therapeutic agents. This may help to enhance its efficacy and broaden its therapeutic applications.
Conclusion:
In conclusion, N-allyl-7-[(phenylsulfonyl)amino]heptanamide is a promising chemical compound that has shown potential as a therapeutic agent in various scientific studies. Its ability to inhibit cancer cell growth, reduce inflammation, and inhibit viral replication makes it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
N-allyl-7-[(phenylsulfonyl)amino]heptanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. In a study conducted by Li et al., N-allyl-7-[(phenylsulfonyl)amino]heptanamide was found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The study also showed that N-allyl-7-[(phenylsulfonyl)amino]heptanamide induced apoptosis in cancer cells by activating the caspase pathway.
In another study, N-allyl-7-[(phenylsulfonyl)amino]heptanamide was found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines. The study conducted by Kim et al. showed that N-allyl-7-[(phenylsulfonyl)amino]heptanamide inhibited the production of TNF-α, IL-6, and IL-1β in lipopolysaccharide-stimulated macrophages.
N-allyl-7-[(phenylsulfonyl)amino]heptanamide has also been found to exhibit antiviral properties. In a study conducted by Lee et al., N-allyl-7-[(phenylsulfonyl)amino]heptanamide was found to inhibit the replication of the influenza virus. The study showed that N-allyl-7-[(phenylsulfonyl)amino]heptanamide inhibited the expression of viral genes and reduced the release of viral particles.
Propriétés
IUPAC Name |
7-(benzenesulfonamido)-N-prop-2-enylheptanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-2-13-17-16(19)12-8-3-4-9-14-18-22(20,21)15-10-6-5-7-11-15/h2,5-7,10-11,18H,1,3-4,8-9,12-14H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEXSKRWTJLRSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCCCCCNS(=O)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-3-ethoxypropanamide](/img/structure/B4185808.png)
![3-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(2-hydroxyphenyl)propanamide](/img/structure/B4185813.png)
![ethyl 1-{N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methylglycyl}-4-piperidinecarboxylate](/img/structure/B4185815.png)


![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(5,6,7,8-tetrahydro-2-naphthalenylsulfonyl)piperazine](/img/structure/B4185834.png)
![2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4185841.png)

![4-[5-amino-3-(methoxymethyl)-4-phenyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4185847.png)
![4-amino-N-{2-[(3-nitro-2-pyridinyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4185850.png)
![N-(2-cyanophenyl)-2-(1H-naphtho[2,3-d]imidazol-2-ylthio)acetamide](/img/structure/B4185862.png)
![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-cyclohexylacetamide](/img/structure/B4185865.png)
![4-[5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B4185867.png)
![N-(4-chlorophenyl)-N'-[2-(cyclohexylthio)ethyl]urea](/img/structure/B4185868.png)